molecular formula C12H8Cl2FNO B1518995 4-(2,5-Dichlorophenoxy)-3-fluoroaniline CAS No. 1039869-08-3

4-(2,5-Dichlorophenoxy)-3-fluoroaniline

Cat. No.: B1518995
CAS No.: 1039869-08-3
M. Wt: 272.1 g/mol
InChI Key: JHQYMVKFYOBJHJ-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenoxy)-3-fluoroaniline is a halogenated aromatic amine featuring a phenoxy group substituted with chlorine atoms at the 2- and 5-positions and a fluorine atom at the 3-position of the aniline ring. This compound is structurally related to agrochemicals and intermediates in organic synthesis, where halogen substituents often enhance bioactivity, stability, or electronic properties.

Properties

IUPAC Name

4-(2,5-dichlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO/c13-7-1-3-9(14)12(5-7)17-11-4-2-8(16)6-10(11)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYMVKFYOBJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenoxy)-3-fluoroaniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-dichlorophenol and 3-fluoroaniline as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).

  • Reaction Process: The process involves the formation of an ether linkage between the 2,5-dichlorophenol and the 3-fluoroaniline, typically through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dichlorophenoxy)-3-fluoroaniline can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 4-(2,5-dichlorophenoxy)-3-fluorobenzoic acid.

  • Reduction Products: Reduction can produce this compound derivatives with reduced functional groups.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : 4-(2,5-Dichlorophenoxy)-3-fluoroaniline serves as a versatile reagent for synthesizing more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
  • Intermediates for Pharmaceuticals : Due to its structural features, this compound is often used as an intermediate in the development of pharmaceutical agents, particularly those targeting bacterial infections or inflammatory diseases.

Biology

  • Biological Activity : Research indicates that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and other resistant strains .
  • Mechanism of Action : The compound may inhibit specific bacterial secretion systems (T3SS), which are critical for the virulence of many pathogens. Studies have shown that modifications to its structure can significantly affect its inhibitory potency against these systems .

Medicine

  • Therapeutic Applications : Investigations into the therapeutic effects of this compound suggest potential uses in treating infections caused by antibiotic-resistant bacteria. Its ability to disrupt bacterial communication and virulence factors makes it a candidate for further drug development .
  • Case Studies : A study exploring the structure-activity relationship (SAR) of phenoxyacetamide derivatives indicated that compounds similar to this compound could effectively inhibit T3SS-mediated secretion in Pseudomonas aeruginosa, showcasing its potential as a lead compound for novel antibiotics .

Mechanism of Action

The mechanism by which 4-(2,5-Dichlorophenoxy)-3-fluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key differences among analogs arise from:

  • Halogen type and position (Cl vs. F, 2,5- vs. 2,4-substitution).
  • Phenoxy vs. alkyl/alkoxy groups.
  • Electronic effects (electron-withdrawing Cl/F vs. electron-donating methyl/ethyl).
Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
4-(2,5-Dichlorophenoxy)-3-fluoroaniline C₁₂H₈Cl₂FNO* 272.0 (calc.) N/A 2,5-Cl₂ (phenoxy), 3-F (aniline)
4-(2,5-Dimethylphenoxy)-3-fluoroaniline C₁₄H₁₄FNO 231.27 937597-95-0 2,5-CH₃ (phenoxy), 3-F (aniline)
4-(2-Ethylphenoxy)-3-fluoroaniline C₁₄H₁₄FNO 231.27 946664-00-2 2-CH₂CH₃ (phenoxy), 3-F (aniline)
2,5-Dichloroaniline C₆H₅Cl₂N 162.02 95-82-9 2,5-Cl₂ (aniline)
4-(2,4-Dichlorophenoxy)benzenamine C₁₂H₉Cl₂NO 262.11 N/A 2,4-Cl₂ (phenoxy), NH₂ (aniline)

Electronic and Physicochemical Properties

  • Electron-withdrawing effects: The 2,5-dichlorophenoxy group in the target compound likely enhances electrophilic substitution resistance compared to alkyl-substituted analogs (e.g., 4-(2,5-dimethylphenoxy)-3-fluoroaniline) .
  • However, steric hindrance from the dichlorophenoxy group may reduce solubility in nonpolar solvents.
  • Conductivity: While direct data are absent, halogenated phenoxy compounds (e.g., 2,4-dichlorophenoxy derivatives) exhibit measurable conductivity in methanol-water mixtures, influenced by ion dissociation and substituent polarity .

Biological Activity

4-(2,5-Dichlorophenoxy)-3-fluoroaniline is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and effects.

Chemical Structure and Synthesis

The compound this compound can be represented by the following molecular structure:

  • Molecular Formula : C13H9Cl2FNO
  • CAS Number : 1039869-08-3

The synthesis typically involves the reaction of 3-fluoroaniline with 2,5-dichlorophenol in the presence of a suitable coupling agent. This process allows for the introduction of the dichlorophenoxy group onto the aniline framework, which is critical for its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of phenoxyacetamide scaffolds have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The presence of chlorine and fluorine substituents appears to enhance this activity due to their electronic effects and ability to interact with bacterial membranes .

Compound Target Bacteria Activity
This compoundP. aeruginosaModerate
Phenoxyacetamide DerivativeE. coliHigh

Anticancer Activity

In recent studies, fluorinated anilines have been investigated for their anticancer properties. For example, molecular docking studies suggest that similar compounds can inhibit tubulin polymerization, a critical process in cancer cell proliferation. In vivo studies demonstrated that certain derivatives significantly suppressed tumor growth in mouse models .

  • Case Study : A derivative similar to this compound was tested in vivo at doses of 5 mg/kg and 10 mg/kg, achieving tumor growth suppression rates of 65.3% and 73.4%, respectively .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes involved in cellular processes.
  • Membrane Disruption : The lipophilic nature due to the presence of halogen substituents allows interaction with phospholipid membranes, potentially disrupting bacterial cell integrity.
  • Signal Pathway Modulation : It may interfere with key signaling pathways in cancer cells, such as VEGFR-2 signaling, which is crucial for tumor angiogenesis .

Research Findings

A systematic review of literature highlights several key findings regarding the biological activities associated with compounds structurally related to this compound:

  • Antimicrobial Efficacy : Studies show that modifications on the phenoxy group significantly affect antibacterial potency.
  • Cytotoxicity : Certain analogs exhibit cytotoxic effects against cancer cell lines at micromolar concentrations.
  • Neuroprotective Effects : Some derivatives have also been explored for neuroprotective properties in models of neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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